molecular formula C7H10OS B2694912 (2S)-1-thiophen-3-ylpropan-2-ol CAS No. 1438432-65-5

(2S)-1-thiophen-3-ylpropan-2-ol

Cat. No.: B2694912
CAS No.: 1438432-65-5
M. Wt: 142.22
InChI Key: TZNKFBAAGCSCIX-LURJTMIESA-N
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Description

(2S)-1-Thiophen-3-ylpropan-2-ol is a chiral secondary alcohol with a thiophene substituent at the 3-position of the aromatic ring. Its molecular formula is C₈H₁₀OS, with a molecular weight of 154.23 g/mol. The compound features a stereogenic center at the C2 position, conferring (S)-configuration. Thiophene derivatives are of significant interest in medicinal chemistry due to their bioisosteric properties, often serving as analogs to benzene-containing drugs to enhance metabolic stability or modulate solubility. This compound may find applications as a synthetic intermediate or in pharmacological studies targeting thiophene-based bioactive molecules .

Properties

IUPAC Name

(2S)-1-thiophen-3-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,8H,4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNKFBAAGCSCIX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-thiophen-3-ylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene and a suitable propanol derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-1-thiophen-3-ylpropan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The thiophene ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-3-carboxaldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (2S)-1-thiophen-3-ylpropan-2-ol involves several steps that can be adapted to create various derivatives, enhancing its biological activity. The compound's structure allows for modifications that can lead to new pharmacological properties. For example, the introduction of different substituents on the thiophene ring or the propanol chain can yield analogs with improved efficacy against specific targets.

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds with thiophene moieties can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction. For instance, one study reported that a thiophene derivative induced cell death in lymphoma and leukemia cell lines at low micromolar concentrations, highlighting its potential as an anticancer agent .

Antifungal Activity

Thiophene derivatives have also been studied for their antifungal properties. The structure of this compound allows it to interact with fungal cell membranes or metabolic pathways, potentially leading to effective treatments for fungal infections. Research into similar compounds has demonstrated significant antifungal activity against Candida species, suggesting that this compound could be a candidate for further exploration in antifungal drug development .

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of thiophene-containing compounds, including this compound. In acute seizure models, certain derivatives have shown protective effects against seizures, indicating potential use in treating epilepsy and related disorders. The evaluation of these compounds typically includes testing in maximal electroshock and pentylenetetrazole models to assess their efficacy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Various studies have employed molecular docking and SAR analysis to identify key structural features that enhance biological activity. For instance, modifications at specific positions on the thiophene ring or the propanol side chain can significantly influence binding affinities to biological targets such as receptors involved in neurotransmission or cancer cell proliferation .

Summary Table of Applications

Application AreaDescriptionKey Findings
AnticancerInduces apoptosis in cancer cell linesEffective against lymphoma and leukemia cells
AntifungalInhibits growth of fungal pathogensSignificant activity against Candida species
AnticonvulsantProtects against seizures in animal modelsEfficacy demonstrated in multiple seizure tests
Structure-Activity StudiesOptimization of derivatives for enhanced biological activityKey modifications identified for improved efficacy

Mechanism of Action

The mechanism by which (2S)-1-thiophen-3-ylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Thiophene-Containing Alcohols and Amines

Several structurally related compounds from USP pharmacopeial standards () share the thiophene core but differ in substituents and stereochemistry:

Compound ID Name Molecular Formula Functional Groups Key Features
a 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS Thiophen-2-yl, methylamino, secondary alcohol Thiophene at 2-position; primary amine substituent
e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₉H₂₀NOS Thiophen-3-yl, naphthyloxy, tertiary amine Extended aromatic system (naphthalene); ether linkage
Target (2S)-1-Thiophen-3-ylpropan-2-ol C₈H₁₀OS Thiophen-3-yl, secondary alcohol Simpler structure; no amine or ether groups

Key Observations :

  • Stereochemical and Positional Effects : The position of the thiophene ring (2- vs. 3-) influences electronic properties and binding affinity in receptor interactions. For instance, thiophen-2-yl derivatives (e.g., compound a ) may exhibit distinct reactivity due to sulfur’s orientation relative to substituents .

Comparison with Non-Thiophene Alcohols

2-Phenyl-3-Butyn-2-ol (CAS 127-66-2, ) provides a contrasting example of an alkyne-containing alcohol:

Property This compound 2-Phenyl-3-Butyn-2-ol
Molecular Formula C₈H₁₀OS C₁₀H₁₀O
Molecular Weight 154.23 g/mol 146.19 g/mol
Functional Groups Thiophen-3-yl, secondary alcohol Phenyl, alkyne, tertiary alcohol
Aromatic System Thiophene (heteroaromatic) Benzene (homoaromatic)
Potential Reactivity Moderate (S-O interactions) High (alkyne participation in cycloadditions)

Key Differences :

  • Aromatic vs. Alkyne Reactivity : The alkyne in 2-phenyl-3-butyn-2-ol enables click chemistry applications, whereas the thiophene in the target compound is more suited for bioisosteric replacement in drug design .
  • Steric Effects : The tertiary alcohol in 2-phenyl-3-butyn-2-ol may reduce solubility in polar solvents compared to the secondary alcohol in the target compound.

Complex Thiophene Derivatives

The compound (2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol () exemplifies advanced structural complexity:

Property This compound Compound
Molecular Formula C₈H₁₀OS C₂₃H₃₀F₃N₃O₄S₂
Molecular Weight 154.23 g/mol 560.62 g/mol
Key Features Simple alcohol with thiophene Trifluoromethyl, morpholine, sulfonyl groups
Likely Applications Intermediate or lead molecule Drug candidate (e.g., enzyme inhibition)

Key Insights :

  • Pharmacological Potential: The sulfonyl and morpholine groups in the compound suggest targeting protease or kinase enzymes, whereas the target compound’s simplicity limits direct therapeutic use .
  • Fluorine Incorporation : Trifluoromethyl groups enhance metabolic stability and membrane permeability, a feature absent in the target compound .

Research Findings and Implications

  • Synthetic Utility : this compound serves as a versatile chiral building block, whereas bulkier analogs (e.g., compound e ) require multi-step syntheses .
  • Safety Profiles : While SDS data for 2-phenyl-3-butyn-2-ol highlight flammability risks (), the target compound’s safety data remain undocumented but may require similar precautions due to alcohol functionality.

Biological Activity

(2S)-1-thiophen-3-ylpropan-2-ol is a chiral compound that has garnered attention for its potential biological activity. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound, drawing upon diverse sources and research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring, which is known for its stability and resemblance to aromatic compounds. The synthesis typically involves functionalization of thiophene to introduce the propan-2-ol group. Common methods include:

  • Friedel-Crafts Acylation : This reaction introduces acyl groups to the thiophene ring.
  • Chiral Resolution : The resulting racemic mixture can be resolved to isolate the (S)-enantiomer, which is often more biologically active than its counterpart.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of potential therapeutic applications:

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.

Anticonvulsant Activity

Recent investigations into related thiophene compounds have demonstrated anticonvulsant properties. In animal models, certain derivatives showed efficacy in reducing seizure activity, indicating that this compound may also possess similar effects .

The mechanism of action for this compound likely involves interaction with specific receptors or enzymes in biological pathways. For example, it may modulate neurotransmitter release or inhibit enzymes associated with inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial effects of various thiophene derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against tested strains .

Case Study 2: Anticonvulsant Screening

In another study focused on anticonvulsant screening, several thiophene derivatives were evaluated using the maximal electroshock seizure model. Compounds similar to this compound protected a significant percentage of animals from seizures at doses as low as 50 mg/kg .

Data Summary

Property Finding
Antimicrobial Activity Effective against E. coli, S. aureus
Anticonvulsant Activity Protective in seizure models
Mechanism Interaction with neurotransmitter systems

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